molecular formula C7H4BrFN2 B598311 5-Bromo-7-fluoro-1H-benzo[D]imidazole CAS No. 1197944-23-2

5-Bromo-7-fluoro-1H-benzo[D]imidazole

Cat. No.: B598311
CAS No.: 1197944-23-2
M. Wt: 215.025
InChI Key: SXZLNXMSFJVBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-fluoro-1H-benzo[D]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1H-benzo[D]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Another method involves the condensation of o-phenylenediamine with appropriate brominated and fluorinated precursors. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1H-benzo[D]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-7-fluoro-1H-benzo[D]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1H-benzo[D]imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it can bind to DNA and interfere with the replication process, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1H-benzimidazole
  • 5-Bromo-7-fluoro-1H-benzoimidazole
  • 6-Bromo-4-fluoro-1H-1,3-benzodiazole

Uniqueness

5-Bromo-7-fluoro-1H-benzo[D]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Bromo-7-fluoro-1H-benzo[D]imidazole is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C8_{8}H5_{5}BrF1_{1}N2_{2}
  • Molecular Weight : 215.02 g/mol
  • Structure : The unique substitution pattern of bromine and fluorine enhances its chemical reactivity and biological activity.

This compound exhibits its biological effects through interactions with various molecular targets. While specific mechanisms are still under investigation, it is known that imidazole derivatives can modulate biochemical pathways by binding to enzymes or receptors, influencing cellular processes such as apoptosis and proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies show that compounds with similar structures have IC50_{50} values ranging from 7.82 to 10.21 μM in human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (μM)
Compound AHCT-11625.72 ± 3.95
Compound BHepG245.2 ± 13.0
Compound CMCF-710.21

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a variety of pathogens, including bacteria and fungi. Preliminary studies indicate effective inhibition against strains like Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values below 1 µg/mL for some derivatives .

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)
Staphylococcus aureus<1
Mycobacterium tuberculosis0.625
Candida albicans<3

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of several benzimidazole derivatives, including those similar to this compound, showing significant inhibition of cell viability in MCF-7 cells with an IC50_{50} of approximately 10 μM .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of benzimidazole derivatives against Mycobacterium smegmatis and Candida albicans, reporting effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-7-fluoro-1H-benzo[d]imidazole, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, halogen-substituted anilines (e.g., 4-bromo-2-fluoroaniline) are reacted with imidazole precursors under reflux in polar solvents like ethanol or acetonitrile. Catalysts such as polyphosphoric acid or iodine may enhance cyclization efficiency. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
  • Key Parameters : Monitor reaction temperature (80–120°C) and stoichiometry to minimize byproducts. Use TLC (Rf ~0.8 in ethyl acetate/hexane 3:7) to track progress.

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • FTIR : Confirm the imidazole ring via C=N stretching at ~1617 cm⁻¹ and aromatic C-C stretching at 1450–1515 cm⁻¹. Halogen substituents (Br, F) show peaks at ~590 cm⁻¹ (C-Br) and 1100–1250 cm⁻¹ (C-F) .
  • NMR : 1H^1H NMR δ 7.45–8.35 ppm (aromatic protons), 13C^{13}C NMR δ 110–150 ppm (imidazole carbons). Coupling constants (e.g., 3JHF^3J_{H-F}) validate fluorine positioning .
  • MS : Molecular ion [M+H]⁺ at m/z 215.02 (C7_7H4_4BrFN2_2) .

Q. What are the primary challenges in crystallizing this compound?

  • Solution : Slow evaporation from dichloromethane/hexane mixtures yields suitable single crystals. Use SHELX programs (SHELXL for refinement) to resolve disorder caused by halogen atoms. Hydrogen-bonding networks (N-H···N/F) stabilize the lattice .

Advanced Research Questions

Q. How do substituent effects influence the biological activity of this compound derivatives?

  • SAR Insights :

  • Electron-Withdrawing Groups (Br, F) : Enhance binding to hydrophobic enzyme pockets (e.g., EGFR kinase). Compare IC50_{50} values:
DerivativeR1R2IC50_{50} (µM)
Sb30BrCH3_37.82–10.21
Sb23BrCl12.5–15.0
Sb2HCH3_3>25
Lower IC50_{50} correlates with Br/F presence .
  • Methodology : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then assay against target enzymes (e.g., EGFR) using fluorescence polarization or MTT cytotoxicity assays .

Q. How can computational tools predict the ADMET properties of this compound derivatives?

  • Workflow :

Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Bromine and fluorine improve binding affinity (−9.2 kcal/mol vs. −7.5 for unsubstituted analogs) .

ADMET Prediction : SwissADME or pkCSM estimate bioavailability (e.g., LogP ~2.5), hepatotoxicity (CYP3A4 inhibition risk), and BBB permeability. Optimize via methyl/phenyl substitutions to reduce toxicity .

Q. How should contradictory spectral or bioactivity data be resolved in benzimidazole research?

  • Case Study : If NMR signals overlap (e.g., aromatic protons at δ 7.5–8.0 ppm), use 19F^{19}F-NMR or 2D-COSY to assign positions. For inconsistent IC50_{50} values, verify assay conditions (e.g., ATP concentration in kinase assays) and purity (HPLC-MS). Cross-validate with molecular dynamics simulations to confirm binding modes .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/ShiftsReference
FTIR1617 cm⁻¹ (C=N), 590 cm⁻¹ (C-Br)
1H^1H NMRδ 7.45–8.35 (Ar-H), δ 2.64 (CH3_3)
HRMS[M+H]⁺ m/z 215.02

Table 2: Comparative Bioactivity of Derivatives

DerivativeTargetIC50_{50} (µM)Key Substituents
Sb30EGFR7.82–10.21Br, CH3_3
Sb23MtIMPDH0.55Br, Cl
UnsubstitutedEGFR>25H
Data from .

Properties

IUPAC Name

6-bromo-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZLNXMSFJVBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736045
Record name 6-Bromo-4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197944-23-2
Record name 5-Bromo-7-fluoro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197944-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-3-fluorobenzene-1,2-diamine (0.2 g, 0.975 mmol) was mixed with 1 ml water followed by formic acid (0.1 mL, 3 mmol). The dark brown mixture was stirred at 100° C. for 6 hours. The reaction was cooled to room temperature and treated with 3 mL 1 N KOH (cold) and the precipitated solids were collected by filtration and air dried overnight to yield 162 mg of 6-bromo-4-fluoro-1H-benzo[d]imidazole as a light pink solid. LC/MS @ 215 (M+H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.